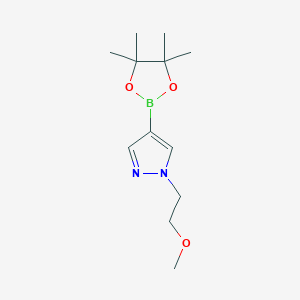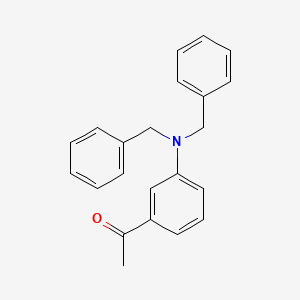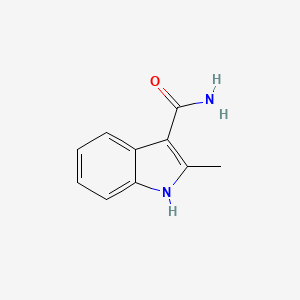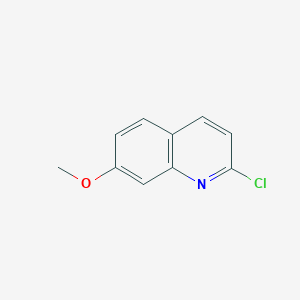![molecular formula C11H17NO2 B1353201 [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 91340-38-4](/img/structure/B1353201.png)
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
Overview
Description
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine: is an organic compound that belongs to the class of phenoxyalkylamines. This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propyl chain ending in a methylamine group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The compound 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine, also known as Methocarbamol, primarily targets the central nervous system (CNS). It acts as a CNS depressant, which means it slows brain activity .
Mode of Action
The mechanism of action of Methocarbamol is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Methocarbamol has the following properties:
- Essentially all Methocarbamol metabolites are eliminated in the urine. Small amounts of unchanged Methocarbamol also are excreted in the urine .
Result of Action
The primary result of Methocarbamol’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . By acting as a CNS depressant, Methocarbamol can help to control the discomfort associated with these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methocarbamol. For instance, in patients with cirrhosis secondary to alcohol abuse, the total clearance of Methocarbamol was reduced approximately 70% compared to that obtained in normal subjects . Similarly, the clearance of Methocarbamol in renally-impaired patients on maintenance hemodialysis was reduced about 40% compared to normal subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine typically involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the intermediate 3-(2-methoxyphenoxy)-propyl bromide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine can undergo oxidation reactions, particularly at the methoxy group or the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the phenoxy ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, with reagents such as sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of phenolic derivatives or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenoxyalkylamines or alkylated amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of phenoxyalkylamines with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: this compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and respiratory conditions.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Comparison with Similar Compounds
2-Methoxyphenol:
3-Methoxyphenol: Similar to 2-methoxyphenol but with the methoxy group in a different position.
Phenoxypropanolamines: A class of compounds with similar phenoxy and propyl structures but different substituents on the amine group.
Uniqueness:
Structural Features: The combination of the methoxy group, phenoxy ring, propyl chain, and methylamine group in [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine imparts unique chemical properties, such as specific binding affinities and reactivity.
Applications: The compound’s unique structure makes it suitable for specific applications in drug development and chemical synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2/h3-4,6-7,12H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEGOUYWCNHQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424556 | |
| Record name | [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91340-38-4 | |
| Record name | 3-(2-Methoxyphenoxy)-N-methyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91340-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2-methoxyphenoxy)propyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
![6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1353130.png)





![7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene](/img/structure/B1353139.png)





